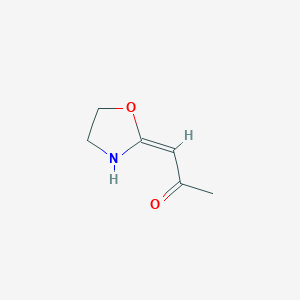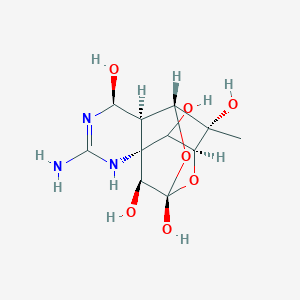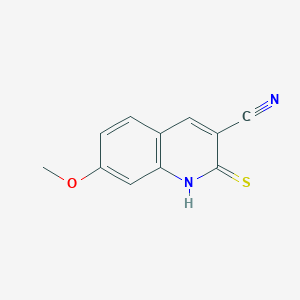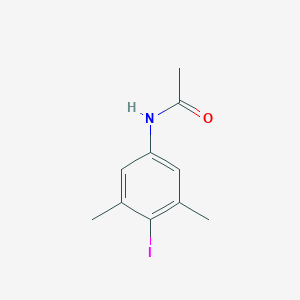![molecular formula C12H16N2 B038088 2-Phenyl-1,4-diazabicyclo[2.2.2]octane CAS No. 115609-00-2](/img/structure/B38088.png)
2-Phenyl-1,4-diazabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,4-diazabicyclo[2.2.2]octane (PDABO) is a bicyclic compound that has gained attention in scientific research due to its potential applications in various fields. PDABO is a chiral compound, which means that it has two enantiomers that have different properties. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane is not fully understood, but it is believed to involve the inhibition of viral replication by binding to the HIV-1 integrase enzyme. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to inhibit the strand transfer activity of HIV-1 integrase, which is essential for viral replication.
Biochemical And Physiological Effects
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been shown to have low toxicity and is well tolerated in vivo. In vitro studies have shown that 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has antiviral activity against HIV-1 and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been shown to have potential as a therapeutic agent for other diseases, including cancer and Alzheimer's disease.
Advantages And Limitations For Lab Experiments
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several advantages for use in lab experiments, including its low toxicity and chiral properties. However, its synthesis can be challenging, and the separation of its two enantiomers can be difficult. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane also has limitations, including its limited solubility in water and its potential for non-specific binding to other proteins.
Future Directions
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has several potential future directions for research, including its use as a therapeutic agent for HIV and other retroviruses. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane may also have applications in other fields, including catalysis and asymmetric synthesis. Future research may focus on the development of more efficient synthesis methods for 2-Phenyl-1,4-diazabicyclo[2.2.2]octane and the optimization of its antiviral activity. Additionally, further studies may be conducted to explore the potential therapeutic applications of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane for other diseases.
Synthesis Methods
2-Phenyl-1,4-diazabicyclo[2.2.2]octane can be synthesized using different methods, including the condensation of 1,2-diaminocyclohexane with benzaldehyde in the presence of an acid catalyst. The reaction yields a mixture of two isomers, which can be separated by chromatography. Another method involves the condensation of benzaldehyde with 1,3-diaminopropane in the presence of an acid catalyst. This method yields a single isomer of 2-Phenyl-1,4-diazabicyclo[2.2.2]octane.
Scientific Research Applications
2-Phenyl-1,4-diazabicyclo[2.2.2]octane has been used in various scientific research applications, including as a ligand for metal ions, as a catalyst for organic reactions, and as a chiral auxiliary in asymmetric synthesis. 2-Phenyl-1,4-diazabicyclo[2.2.2]octane has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
properties
CAS RN |
115609-00-2 |
|---|---|
Product Name |
2-Phenyl-1,4-diazabicyclo[2.2.2]octane |
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-phenyl-1,4-diazabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H16N2/c1-2-4-11(5-3-1)12-10-13-6-8-14(12)9-7-13/h1-5,12H,6-10H2 |
InChI Key |
FCCQUKLZAKFQEK-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1CC2C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCN1CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)





